2-chloro-5-(dimethylphosphoryl)pyrimidine
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Overview
Description
2-chloro-5-(dimethylphosphoryl)pyrimidine is a chemical compound with the molecular formula C6H8ClN2OP. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position and a dimethylphosphoryl group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(dimethylphosphoryl)pyrimidine typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the chlorination of 5-(dimethylphosphoryl)pyrimidine using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(dimethylphosphoryl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: The dimethylphosphoryl group can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation of the dimethylphosphoryl group can produce phosphoryl oxide derivatives .
Scientific Research Applications
2-chloro-5-(dimethylphosphoryl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-5-(dimethylphosphoryl)pyrimidine involves its interaction with specific molecular targets and pathways. The chlorine atom and dimethylphosphoryl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(dimethylphosphoryl)pyrimidine
- 2-chloro-6-(dimethylphosphoryl)pyrimidine
- 2-chloro-5-(methylphosphoryl)pyrimidine
Comparison and Uniqueness
Compared to similar compounds, 2-chloro-5-(dimethylphosphoryl)pyrimidine is unique due to the specific positioning of the dimethylphosphoryl group at the 5-position. This structural feature influences its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-dimethylphosphorylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN2OP/c1-11(2,10)5-3-8-6(7)9-4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANBIBIOBBXKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(N=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2551118-33-1 |
Source
|
Record name | 2-chloro-5-(dimethylphosphoryl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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